molecular formula C8H3BrFIN2 B15243145 7-Bromo-5-fluoro-2-iodoquinazoline

7-Bromo-5-fluoro-2-iodoquinazoline

Cat. No.: B15243145
M. Wt: 352.93 g/mol
InChI Key: ADIDXYXIQQABAG-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-2-iodoquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3BrFIN2. This compound is part of the quinazoline family, which is known for its diverse biological and chemical properties. Quinazolines are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

The synthesis of 7-Bromo-5-fluoro-2-iodoquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives. The process often starts with the preparation of a quinazoline core, followed by selective bromination, fluorination, and iodination. The reaction conditions usually involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine in the presence of suitable solvents and catalysts .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

7-Bromo-5-fluoro-2-iodoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.

    Cross-Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, which are used to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various quinazoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid would yield a biaryl quinazoline derivative .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor antagonism, it binds to receptors, preventing the natural ligand from activating the receptor and subsequent signaling pathways .

Comparison with Similar Compounds

7-Bromo-5-fluoro-2-iodoquinazoline can be compared with other halogenated quinazoline derivatives, such as:

  • 6-Bromo-4-fluoroquinazoline
  • 5-Iodo-2-chloroquinazoline
  • 7-Fluoro-5-bromoquinazoline

These compounds share similar chemical structures but differ in the position and type of halogen atoms. The unique combination of bromine, fluorine, and iodine in this compound provides distinct reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H3BrFIN2

Molecular Weight

352.93 g/mol

IUPAC Name

7-bromo-5-fluoro-2-iodoquinazoline

InChI

InChI=1S/C8H3BrFIN2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H

InChI Key

ADIDXYXIQQABAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)I)F)Br

Origin of Product

United States

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